molecular formula C8H12O4S B2569383 (1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2089246-26-2

(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2569383
CAS No.: 2089246-26-2
M. Wt: 204.24
InChI Key: UTQDPFJBVRHRES-POBXSPIYSA-N
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Description

The compound is a derivative of bicyclic octane structure with carboxylic acid functional group . The presence of the carboxylic acid group suggests that it may exhibit acidic properties. The bicyclic structure could potentially make the compound rigid and could influence its reactivity .


Physical and Chemical Properties Analysis

Based on the structure, the compound is likely to be solid at room temperature . The presence of the carboxylic acid group suggests it should be soluble in polar solvents .

Scientific Research Applications

Synthesis of Complex Molecules

  • Chiral Building Blocks : The compound has been utilized as a chiral building block for the preparation of complex molecules, such as new δ-sugar amino acids, showcasing its potential in the synthesis of peptidomimetics with conformationally restricted structures. This approach could lead to the development of new drugs with improved specificity and efficacy (Defant et al., 2011).

  • Heterocycles Synthesis : Research has demonstrated the compound's role in the preparation of heterocyclic compounds, serving as a precursor or intermediate in complex synthetic pathways. These heterocycles are critical in the development of pharmaceuticals and agrochemicals (Rose et al., 2003).

Material Science

  • Supramolecular Chemistry : The molecule has contributed to the understanding of molecular conformation in supramolecular structures. Its ability to form stable, hydrogen-bonded networks is crucial for designing new materials with specific physical and chemical properties (Foces-Foces et al., 2007).

  • Molecular Tiling : In the realm of crystal engineering, the compound has been used to study molecular tiling patterns within crystalline structures. This research is pivotal for the development of novel crystalline materials with potential applications in catalysis, drug delivery, and nanotechnology (Meehan et al., 1997).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it’s a drug, the mechanism would depend on the biological target. Without more information, it’s difficult to speculate .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. This includes avoiding inhalation, ingestion, or contact with skin and eyes .

Properties

IUPAC Name

(1S,5R)-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-8(10)5-3-6-1-2-7(4-5)13(6,11)12/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQDPFJBVRHRES-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089246-26-2
Record name rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid
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